Cas no 224032-19-3 (Fmoc-His{Trt(2-Cl)}-OH)
Fmoc-His{Trt(2-Cl)}-OH Chemical and Physical Properties
Names and Identifiers
-
- Fmoc-His{Trt(2-Cl)}-OH
- Fmoc-L-His(Clt)-OH
- AKOS025289468
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-((2-chlorophenyl)diphenylmethyl)-1H-imidazol-4-yl)propanoic acid
- (2S)-3-[1-[(2-chlorophenyl)-diphenylmethyl]imidazol-4-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- AS-84406
- Fmoc-His(Clt)-OH
- HY-W142159
- CS-0201941
- 224032-19-3
- G78701
- DA-53306
-
- MDL: MFCD04973177
- Inchi: 1S/C40H32ClN3O4/c41-36-22-12-11-21-35(36)40(27-13-3-1-4-14-27,28-15-5-2-6-16-28)44-24-29(42-26-44)23-37(38(45)46)43-39(47)48-25-34-32-19-9-7-17-30(32)31-18-8-10-20-33(31)34/h1-22,24,26,34,37H,23,25H2,(H,43,47)(H,45,46)/t37-/m0/s1
- InChI Key: SYGADBVEKBWUKO-QNGWXLTQSA-N
- SMILES: ClC1C=CC=CC=1C(C1C=CC=CC=1)(C1C=CC=CC=1)N1C=NC(C[C@@H](C(=O)O)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=C1
Computed Properties
- Exact Mass: 653.2081342g/mol
- Monoisotopic Mass: 653.2081342g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 48
- Rotatable Bond Count: 11
- Complexity: 1040
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.2
- Topological Polar Surface Area: 93.4Ų
Fmoc-His{Trt(2-Cl)}-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A613158-1g |
Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Nt-((2-chlorophenyl)diphenylmethyl)-L-histidine |
224032-19-3 | 98% | 1g |
$51.0 | 2024-07-28 | |
| Ambeed | A613158-5g |
Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Nt-((2-chlorophenyl)diphenylmethyl)-L-histidine |
224032-19-3 | 98% | 5g |
$152.0 | 2024-07-28 | |
| A2B Chem LLC | AY11926-25g |
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-((2-chlorophenyl)diphenylmethyl)-1H-imidazol-4-yl)propanoic acid |
224032-19-3 | Reagent Grade | 25g |
$1054.00 | 2024-04-20 | |
| Key Organics Ltd | AS-84406-5g |
(2S)-3-{1-[(2-chlorophenyl)diphenylmethyl]-1H-imidazol-4-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
224032-19-3 | >97% | 5g |
£179.00 | 2025-02-08 | |
| Key Organics Ltd | AS-84406-1g |
(2S)-3-{1-[(2-chlorophenyl)diphenylmethyl]-1H-imidazol-4-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
224032-19-3 | >97% | 1g |
£89.00 | 2025-02-08 | |
| Key Organics Ltd | AS-84406-25g |
(2S)-3-{1-[(2-chlorophenyl)diphenylmethyl]-1H-imidazol-4-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
224032-19-3 | >97% | 25g |
£437.00 | 2025-02-08 | |
| Key Organics Ltd | AS-84406-10g |
(2S)-3-{1-[(2-chlorophenyl)diphenylmethyl]-1H-imidazol-4-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
224032-19-3 | >97% | 10g |
£280.00 | 2025-02-08 | |
| abcr | AB155831-25g |
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-2-chlorotrityl-L-histidine (Fmoc-L-His(Clt)-OH); . |
224032-19-3 | 25g |
€1005.00 | 2025-02-15 | ||
| abcr | AB155831-5g |
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-2-chlorotrityl-L-histidine (Fmoc-L-His(Clt)-OH); . |
224032-19-3 | 5g |
€285.00 | 2025-02-15 | ||
| A2B Chem LLC | AY11926-1g |
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-((2-chlorophenyl)diphenylmethyl)-1H-imidazol-4-yl)propanoic acid |
224032-19-3 | 1g |
$192.00 | 2024-01-01 |
Fmoc-His{Trt(2-Cl)}-OH Related Literature
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on Fmoc-His{Trt(2-Cl)}-OH
Recent Advances in the Application of Fmoc-His{Trt(2-Cl)}-OH and Related Compounds in Chemical Biology and Pharmaceutical Research
The compound Fmoc-His{Trt(2-Cl)}-OH (CAS: 224032-19-3) has garnered significant attention in recent years due to its versatile applications in peptide synthesis and drug development. As a protected derivative of histidine, this reagent plays a crucial role in solid-phase peptide synthesis (SPPS), particularly in the construction of complex peptides with therapeutic potential. Recent studies have highlighted its utility in the synthesis of peptide-based drugs, vaccines, and diagnostic tools, owing to its stability and compatibility with standard SPPS protocols.
One of the key advancements in the use of Fmoc-His{Trt(2-Cl)}-OH is its incorporation into the synthesis of antimicrobial peptides (AMPs). Researchers have demonstrated that the Trt(2-Cl) protecting group effectively shields the histidine side chain during synthesis, preventing unwanted side reactions and improving overall yield. A 2023 study published in the Journal of Medicinal Chemistry reported the successful synthesis of a novel AMP using Fmoc-His{Trt(2-Cl)}-OH, which exhibited potent activity against multidrug-resistant bacterial strains. This finding underscores the compound's potential in addressing the global challenge of antibiotic resistance.
In addition to its role in peptide synthesis, Fmoc-His{Trt(2-Cl)}-OH has been employed in the development of peptide-based vaccines. A recent study in Nature Biotechnology detailed the use of this reagent in the construction of epitope-based vaccines targeting viral infections. The researchers noted that the stability of the Trt(2-Cl) group under acidic conditions allowed for precise control over the deprotection steps, resulting in higher purity and immunogenicity of the final vaccine candidates. This application highlights the compound's importance in the rapidly evolving field of immunotherapy.
Furthermore, advancements in analytical techniques have enabled more precise characterization of Fmoc-His{Trt(2-Cl)}-OH and its derivatives. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has been instrumental in verifying the purity and identity of synthesized peptides incorporating this reagent. Recent improvements in these techniques have reduced synthesis times and increased the reproducibility of peptide-based therapeutics, making Fmoc-His{Trt(2-Cl)}-OH an even more valuable tool for researchers.
Looking ahead, the potential applications of Fmoc-His{Trt(2-Cl)}-OH extend beyond traditional peptide synthesis. Emerging research suggests its utility in the development of peptide-drug conjugates (PDCs) and targeted drug delivery systems. By leveraging the unique properties of this reagent, scientists are exploring new ways to enhance the specificity and efficacy of therapeutic agents. As the field of chemical biology continues to evolve, Fmoc-His{Trt(2-Cl)}-OH is poised to remain a cornerstone of innovative research and development efforts.
224032-19-3 (Fmoc-His{Trt(2-Cl)}-OH) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)